molecular formula C9H9Cl B8067572 2-Chloro-5-methylstyrene CAS No. 1835-78-5

2-Chloro-5-methylstyrene

Cat. No. B8067572
CAS RN: 1835-78-5
M. Wt: 152.62 g/mol
InChI Key: NODKJILUZSXDGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-Chloro-5-methylstyrene were not found, a paper discusses the generation of highly reactive organometallic intermediates in a continuous flow, which could be relevant to the synthesis of various organometallic compounds . Another paper mentions a process for the preparation of 2-chloro-5-methylpyridine , which might share similarities with the synthesis of this compound.

Scientific Research Applications

  • Tritium labeling of polymers: Methyl methacrylate and vinyl acetate, including poly(α-methylstyrene), can be labeled at ambient temperatures using P2O5, which is applicable to labeling polystyrene and related polymers (Burfield & Savariar, 1984).

  • Phase-transfer-catalyzed chlorinations: Polymers like poly(2-methylstyrene) and poly(3-methylstyrene) show varying tendencies to undergo chlorination, influenced by the position of methyl substituents on the phenyl ring (Jones & Matsubayashi, 1992).

  • Electropolymerization of p-chloro-α-methylstyrene: The use of metallic cationic initiators like Al and Hg affects the crystallizability, yields, and degree of polymerization in the electropolymerization of p-chloro-α-methylstyrene (Azzem, Yousef, & Pierre, 1996).

  • Nanofiltration and catalysis: Modified poly(4-methylstyrene) can be used for carbon−carbon coupling reactions, demonstrating the utility of polymer-enlarged catalysts in homogeneous catalysis and their retention in nanofiltration (Datta, Ebert, & Plenio, 2003).

  • Solid-phase synthesis: 2-Chloro-5-bromopyridine immobilized on polystyrene shows potential for synthesizing pyridine-based libraries, highlighting the versatility of polystyrene as a scaffold for chemical synthesis (Pierrat, Gros, & Fort, 2005).

  • Living cationic polymerization: α-Methylstyrene shows potential in living cationic polymerization, suggesting its utility in producing polymers with controlled molecular weights and distributions (Higashimura, Kamigaito, Kato, Hasebe, & Sawamoto, 1993).

  • Polymerization conditions and tacticity: The polymerization of p-chloro-α-methylstyrene and its effects on polymer tacticity, molecular weight, and distribution highlight the importance of reaction conditions in determining the properties of the final polymer product (Lenz & Westfelt, 1976).

properties

IUPAC Name

1-chloro-2-ethenyl-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODKJILUZSXDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298122
Record name 1-Chloro-2-ethenyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1835-78-5
Record name 1-Chloro-2-ethenyl-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-ethenyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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